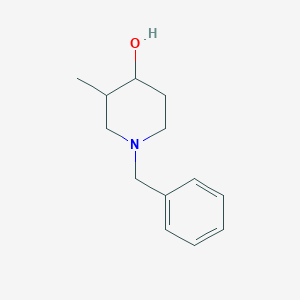

1-Benzyl-3-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHMBUYJMBGGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544989 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91600-19-0 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of Pyridine Derivatives Followed by Reduction

A common approach starts from 3-hydroxy-4-methylpyridine, which undergoes benzylation at the nitrogen using benzyl chloride in an appropriate solvent such as acetonitrile. The reaction is typically conducted by dropwise addition of benzyl chloride to the pyridine solution at room temperature, followed by heating to reflux until completion is confirmed by TLC. The resulting benzylated pyridinium salt is isolated by crystallization from solvents like ethyl acetate.

Subsequent reduction steps convert the pyridine ring to the piperidine ring and reduce keto groups to alcohols. These reductions may involve sodium borohydride or catalytic hydrogenation with platinum oxide under mild conditions.

Protection and Methylation Strategies

Some methods involve protection of amino or hydroxyl groups using protecting groups such as di-tert-butyl dicarbonate (Boc protection). For example, ethyl 3-oxopiperidine-4-carboxylate derivatives are protected to prevent side reactions during subsequent methylation steps. Methylation of methylenic protons is achieved using strong bases like sodium hydride followed by alkylation with iodomethane.

Reductive Amination and Resolution

Reductive amination is a key step in several synthetic routes, where ketone intermediates are reacted with methylamine in the presence of reducing agents like sodium triacetoxyborohydride or sodium borohydride to form the desired amine derivatives. This step is often followed by chromatographic purification.

Resolution of racemic mixtures to obtain optically pure compounds can be performed using chiral resolving agents such as dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid in methanol/water mixtures.

Stereoselective Synthesis via Mitsunobu Inversion

Recent research describes a concise, stereoselective, and scalable synthesis of optically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidines starting from N-benzyl-3-methyl-4-piperidone. The method involves cis-selective reduction of the keto group followed by Mitsunobu inversion of the hydroxy group to install the amine with the desired trans-stereochemistry. This approach is efficient and cost-effective for large-scale production.

Comparative Analysis of Preparation Methods

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Benzylation | Benzyl chloride, acetonitrile, reflux | N-benzylation of pyridine |

| Protection | Di-tert-butyl dicarbonate (Boc anhydride) | Protect amino/hydroxy groups |

| Methylation | Sodium hydride, iodomethane | Methylation of methylene protons |

| Partial Reduction | Sodium borohydride, platinum oxide, hydrogen | Pyridine ring reduction |

| Reductive Amination | Methylamine, sodium triacetoxyborohydride | Formation of amine group |

| Resolution | Dibenzoyl-L-tartaric acid, methanol/water | Optical purity via salt formation |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Benzyl halides or other alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: 1-Benzyl-3-methylpiperidin-4-one.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidines with different functional groups.

Scientific Research Applications

1-Benzyl-3-methylpiperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position Effects: The hydroxyl group at position 4 in this compound increases polarity compared to analogs like 1-Benzyl-4-methylpiperidin-3-ol, where the -OH is at position 3 . Methyl groups at position 3 (vs.

Functional Group Impact: Replacement of -OH with -C=O (as in 1-Benzyl-3-methylpiperidin-4-one) reduces hydrogen-bonding capacity but introduces electrophilic reactivity suitable for ketone-specific reactions . Amino-substituted analogs (e.g., cis-4-Amino-1-benzylpiperidin-3-ol) exhibit enhanced nucleophilicity, making them intermediates in alkaloid synthesis .

Biological Activity

1-Benzyl-3-methylpiperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its interactions with various receptors and its potential therapeutic applications, especially in the fields of virology and neurology.

Chemical Structure and Properties

- Chemical Formula : C13H19NO

- Molecular Weight : 219.30 g/mol

- CAS Number : 13611492

The compound features a piperidine ring substituted with a benzyl group and a methyl group at specific positions, influencing its biological activity and interaction with target proteins.

This compound primarily acts as an antagonist at chemokine receptors, particularly CCR5. This mechanism is crucial in the context of HIV infection, where blocking CCR5 prevents the virus from entering host cells. The compound's ability to form strong salt-bridge interactions with the receptor enhances its efficacy as an antiviral agent.

Biochemical Pathways

The compound's interaction with CCR5 also influences various biochemical pathways, including:

- Inhibition of HIV Entry : By blocking CCR5, it prevents HIV-1 from infecting T-cells.

- Modulation of Immune Responses : It may alter cytokine release and immune cell signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits HIV entry by blocking CCR5 receptor. |

| Neuroprotective | Potential effects on neurological disorders through receptor modulation. |

| Anticancer | Investigated for effects on cancer cell proliferation and apoptosis. |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiviral Activity :

- Neurological Implications :

-

Cancer Research :

- Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives to understand its unique properties:

| Compound Name | Key Activities | Notes |

|---|---|---|

| 1-Benzyl-2-methylpiperidin-4-ol | CCR5 antagonist, potential antiviral | Similar structure, varied activity |

| (3R,4R)-1-benzyl-3-methylpiperidin-4-amino | Modulates various receptors, potential for neurological applications | Different stereochemistry |

Q & A

Q. Q: What are the standard synthetic routes for 1-Benzyl-3-methylpiperidin-4-ol, and how are reaction conditions optimized?

A: Synthesis typically involves multi-step reactions starting from piperidine derivatives. A common method includes:

- Step 1: Alkylation of piperidin-4-ol with benzyl halides under basic conditions (e.g., K₂CO₃ in ethanol at 60–80°C) to introduce the benzyl group.

- Step 2: Methylation at the 3-position using methyl iodide or dimethyl sulfate, often requiring controlled pH and temperature to avoid over-alkylation .

Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), catalyst use (e.g., phase-transfer catalysts for benzylation), and purification via column chromatography (silica gel, hexane/EtOAc gradients). Yields range from 50–75% depending on steric hindrance .

Advanced Structural Analysis

Q. Q: How can researchers resolve contradictions in reported NMR data for this compound?

A: Discrepancies in NMR signals (e.g., hydroxyl proton shifts or benzyl group splitting) arise from solvent effects, concentration, or impurities. Methodological solutions include:

- Deuterated Solvent Consistency: Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects on the hydroxyl group.

- 2D NMR Techniques: Use HSQC and HMBC to unambiguously assign quaternary carbons and resolve overlapping signals.

- Crystallographic Validation: Cross-reference with X-ray diffraction data to confirm stereochemistry and substituent positions .

Basic Stability and Reactivity

Q. Q: What are the key stability considerations for storing this compound?

A: The compound is hygroscopic and prone to oxidation at the hydroxyl group. Best practices include:

- Storage: Inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation.

- Stability Tests: Monitor via TLC or HPLC for decomposition products (e.g., ketone formation from oxidation).

- Handling: Use anhydrous solvents during reactions to avoid hydrolysis of sensitive intermediates .

Advanced Enantiomer Separation

Q. Q: What chiral resolution methods are effective for isolating enantiomers of this compound?

A: Due to the stereogenic center at C4, enantiomers require specialized separation:

- Chiral Chromatography: Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation: React with chiral acids (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization.

- Catalytic Asymmetric Synthesis: Employ Rh-catalyzed hydrogenation for enantioselective synthesis, achieving >90% ee .

Basic Pharmacological Screening

Q. Q: How is this compound evaluated for receptor-binding activity?

A: Standard assays include:

- Radioligand Binding: Screen against CNS targets (e.g., dopamine D₂, serotonin 5-HT₁A receptors) using tritiated ligands.

- Functional Assays: Measure cAMP inhibition or calcium flux in HEK293 cells expressing cloned receptors.

- SAR Studies: Modify the benzyl or methyl groups to correlate structural changes with activity .

Advanced Data Contradictions

Q. Q: How to address conflicting reports on the compound’s efficacy in neurological models?

A: Discrepancies may stem from assay conditions or impurity profiles. Mitigation strategies:

- Reproducibility Checks: Validate purity via LC-MS (>98%) and replicate studies in multiple cell lines (e.g., SH-SY5Y vs. PC12).

- Metabolite Profiling: Identify active metabolites (e.g., N-debenzylated derivatives) using hepatocyte microsomal assays.

- Dose-Response Curves: Ensure linear pharmacokinetics in vivo (e.g., rodent models) to exclude off-target effects .

Computational Modeling

Q. Q: What in silico tools predict the reactivity of this compound in novel reactions?

A: Key approaches include:

- DFT Calculations: Optimize transition states for methylation or hydroxyl group reactions using Gaussian or ORCA.

- Machine Learning: Train models on Pistachio/Bkms_metabolic databases to predict feasible synthetic pathways.

- Docking Simulations: Map binding poses to receptors (e.g., σ-1) using AutoDock Vina to guide derivatization .

Green Chemistry Applications

Q. Q: How can the synthesis be adapted to reduce environmental impact?

A: Sustainable modifications:

- Solvent Replacement: Substitute dichloromethane with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.

- Catalytic Systems: Use immobilized lipases for benzylation to avoid heavy metal catalysts.

- Microwave-Assisted Synthesis: Reduce reaction times (from 12h to 2h) and energy use .

Advanced Crystallography

Q. Q: What challenges arise in crystallizing this compound, and how are they resolved?

A: Challenges include polymorphism and poor crystal growth. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.